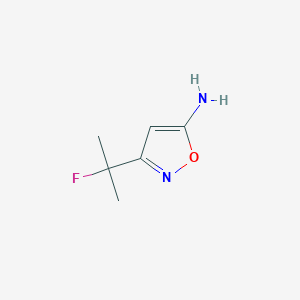
3-(2-Fluoropropan-2-yl)isoxazol-5-amine
描述
3-(2-Fluoropropan-2-yl)isoxazol-5-amine is a chemical compound with the molecular formula C6H9FN2O. It is a member of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound is characterized by the presence of a fluorinated isopropyl group attached to the isoxazole ring, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoropropan-2-yl)isoxazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluoropropan-2-ylamine with a suitable isoxazole precursor in the presence of a cyclizing agent . The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production . The use of catalysts and advanced purification techniques like chromatography and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
3-(2-Fluoropropan-2-yl)isoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or organolithium compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
科学研究应用
3-(2-Fluoropropan-2-yl)isoxazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(2-Fluoropropan-2-yl)isoxazol-5-amine involves its interaction with specific molecular targets. The fluorinated isopropyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
相似化合物的比较
Similar Compounds
5-(2-Fluoropropan-2-yl)isoxazol-3-amine: Similar in structure but differs in the position of the fluorinated isopropyl group.
([5-(2-Chlorophenyl)isoxazol-3-yl]methyl)amine: Contains a chlorinated phenyl group instead of a fluorinated isopropyl group.
Uniqueness
3-(2-Fluoropropan-2-yl)isoxazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorinated isopropyl group enhances its stability and reactivity compared to other isoxazole derivatives .
属性
IUPAC Name |
3-(2-fluoropropan-2-yl)-1,2-oxazol-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FN2O/c1-6(2,7)4-3-5(8)10-9-4/h3H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERBLYWQRHTUCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NOC(=C1)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(2-Cyclopropyl-1,3-oxazol-5-yl)phenyl]prop-2-enamide](/img/structure/B2711645.png)
![[(2S,4S)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine](/img/structure/B2711648.png)
![4-{[1-(1-methyl-1H-imidazole-4-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine](/img/structure/B2711649.png)
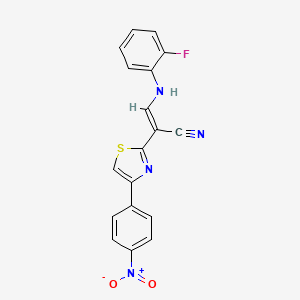

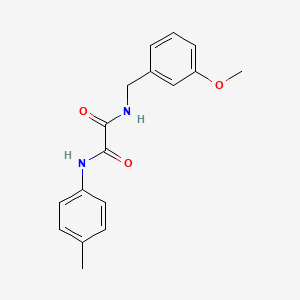
![N-[1-(5-Bromopyrimidin-2-yl)cyclobutyl]prop-2-enamide](/img/structure/B2711654.png)
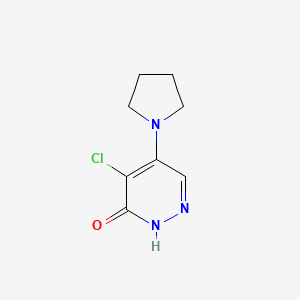

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid;hydrochloride](/img/structure/B2711662.png)
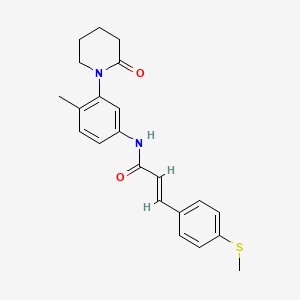


![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2711668.png)
